molecular formula C11H9ClO2 B14618844 (Chlorocarbonyl)(2-phenylethyl)ketene CAS No. 57421-94-0

(Chlorocarbonyl)(2-phenylethyl)ketene

Cat. No.: B14618844
CAS No.: 57421-94-0
M. Wt: 208.64 g/mol
InChI Key: QFDGTKYINBGZJZ-UHFFFAOYSA-N
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Description

(Chlorocarbonyl)(2-phenylethyl)ketene is a highly reactive ketene derivative characterized by a chlorocarbonyl group and a 2-phenylethyl substituent attached to the ketene core (C=C=O). These ketenes are typically synthesized via thermolysis of malonyl dichlorides (e.g., phenylmalonyl dichloride) , yielding isolable intermediates that act as 1,3-bielectrophiles. Their reactivity stems from the dual electrophilic sites at the ketenyl carbon and the adjacent carbonyl group, enabling cyclocondensation with nucleophiles like thioureas or amines to form heterocycles (e.g., pyrimidinediones, thiazinones) under mild conditions .

Properties

CAS No.

57421-94-0

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C11H9ClO2/c12-11(14)10(8-13)7-6-9-4-2-1-3-5-9/h1-5H,6-7H2

InChI Key

QFDGTKYINBGZJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=C=O)C(=O)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (Chlorocarbonyl)(2-phenylethyl)ketene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Ketene Derivatives

The reactivity and applications of (chlorocarbonyl)(2-phenylethyl)ketene can be contextualized by comparing it to structurally related ketenes:

Table 1: Structural and Reactivity Comparison of Ketene Derivatives

Compound Structure Key Substituents Synthesis Method Reactivity/Applications
Methylketene CH₂=C=O H, CH₃ Pyrolysis of acetic anhydride Simplest ketene; limited use due to high volatility
Phenylketene C₆H₅-CH=C=O Phenyl Thermolysis of phenylmalonate Forms aryl-substituted heterocycles; moderate electrophilicity
(Chlorocarbonyl)phenylketene C₆H₅-C(Cl)=C=O Phenyl, ClCO Thermolysis of phenylmalonyl dichloride High reactivity; synthesizes 5-/6-membered heterocycles (e.g., pyridones, oxazinones)
Triphenylphosphoranylidene ketene (C₆H₅)₃P=C=C=O Phosphorane group From methoxycarbonylmethylene phosphorane Stabilized ketene; used in Staudinger reactions

Key Observations:

Electrophilicity: The chlorocarbonyl group in (chlorocarbonyl)phenylketene enhances electrophilicity compared to phenylketene, enabling faster cycloadditions .

Synthetic Utility: (Chlorocarbonyl)phenylketene reacts with 1,3-dinucleophiles (e.g., thioureas) to form pyrimidinediones (e.g., 11a, 11b) or thiazinones (e.g., 12a, 12b) in high yields . In contrast, methylketene primarily undergoes [2+2] cycloadditions due to its simplicity .

Stability : Phosphorane-stabilized ketenes (e.g., triphenylphosphoranylidene ketene) exhibit greater thermal stability but require harsher conditions for reactivity .

Table 2: Spectral and Physical Properties

Compound IR (νmax, cm⁻¹) NMR (δ, ppm) Melting Point (°C)
(Chlorocarbonyl)phenylketene derivatives 1750 (C=O), 1650 (C=C=O) δ 7.2–7.6 (aryl H), δ 4.5–5.0 (CH₂) 273–286
Phenylketene 1720 (C=O), 1600 (C=C=O) δ 7.3–7.8 (aryl H) Not reported
Triphenylphosphoranylidene ketene 1680 (C=C=O) δ 7.4–7.9 (aryl H) 180–185 (decomposes)

Mechanistic and Theoretical Insights

Anharmonic vibrational analyses of chlorocarbonyl ketenes (e.g., conformers of C(Cl)=C=O) reveal distinct bending and stretching modes influenced by electron-withdrawing groups. These studies predict enhanced polarization in this compound, aligning with its high reactivity .

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